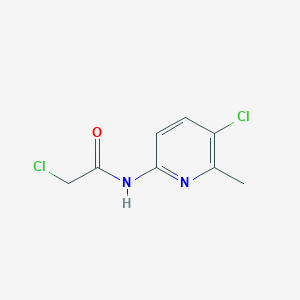
2-chloro-N-(5-chloro-6-methyl-2-pyridinyl)Acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chloro group and a methyl group attached to a pyridine ring, which is further connected to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide typically involves the reaction of 5-chloro-6-methyl-2-aminopyridine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of 2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide can be achieved through a continuous flow process. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems and real-time monitoring ensures consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted derivatives, N-oxides, and reduced amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-chloro-N-(5-methylpyridin-2-yl)acetamide: Similar structure but lacks the additional chloro group on the pyridine ring.
2-chloro-N-(6-chloro-benzothiazol-2-yl)-acetamide: Contains a benzothiazole ring instead of a pyridine ring.
2-chloro-N-(2,6-dimethyl-phen-yl)acetamide: Features a dimethylphenyl group instead of a chloromethylpyridine group.
Uniqueness
2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide is unique due to the presence of both chloro and methyl groups on the pyridine ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Propiedades
Fórmula molecular |
C8H8Cl2N2O |
|---|---|
Peso molecular |
219.06 g/mol |
Nombre IUPAC |
2-chloro-N-(5-chloro-6-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H8Cl2N2O/c1-5-6(10)2-3-7(11-5)12-8(13)4-9/h2-3H,4H2,1H3,(H,11,12,13) |
Clave InChI |
FSNUJQXRQFGRQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)NC(=O)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



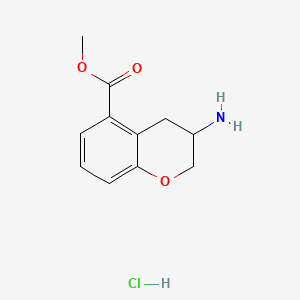
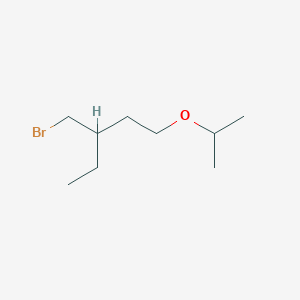
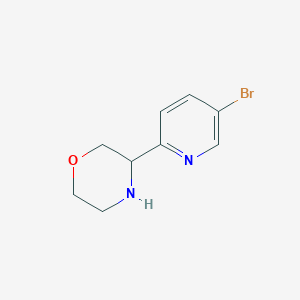
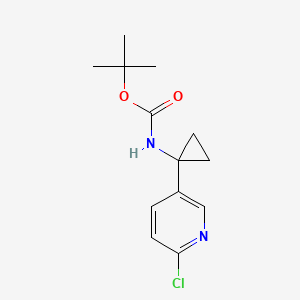
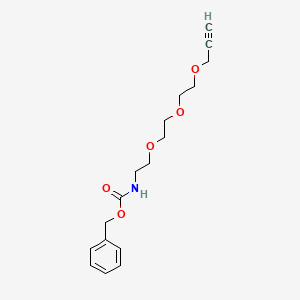
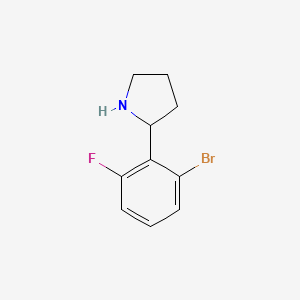
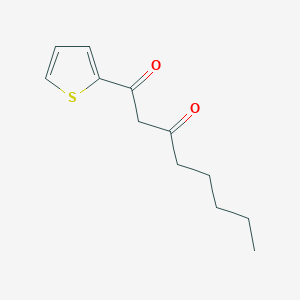
![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13494818.png)
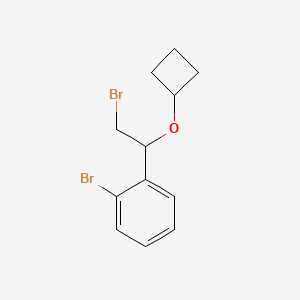
![N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide hydrochloride](/img/structure/B13494823.png)
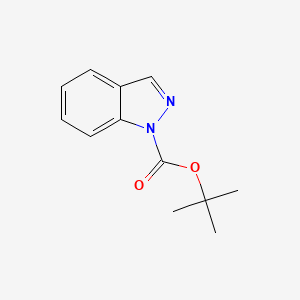
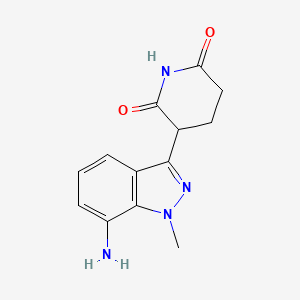
![1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-1,3-benzodiazol-6-amine](/img/structure/B13494832.png)
